N-tert-Butyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzenesulfonamide
Description
N-tert-Butyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzenesulfonamide is a boronate ester-containing sulfonamide derivative. Its structure features a benzenesulfonamide core with three key substituents:
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position, enabling participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .
- A trifluoromethoxy group at the ortho position, contributing electron-withdrawing effects and lipophilicity, which may influence bioavailability and binding affinity in medicinal chemistry applications.
This compound is primarily utilized in pharmaceutical and materials science research, particularly as an intermediate in the synthesis of complex molecules via boron-mediated coupling reactions.
Properties
IUPAC Name |
N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BF3NO5S/c1-14(2,3)22-28(23,24)13-9-8-11(10-12(13)25-17(19,20)21)18-26-15(4,5)16(6,7)27-18/h8-10,22H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOPPGZDNSNNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)NC(C)(C)C)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BF3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromo-2-trifluoromethoxybenzenesulfonamide and bis(pinacolato)diboron.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and at temperatures ranging from room temperature to 100°C.
Industrial Production Methods:
Scale-Up Considerations: Industrial production would involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This might include continuous flow reactors for better control over reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester site, converting it to a boronic acid or other oxidized forms.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Boronic acids or boronate esters.
Reduction: Amines or reduced sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity:
Research has indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in N-tert-Butyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzenesulfonamide enhances its interaction with biological targets involved in cancer cell proliferation. Studies have shown that such compounds can inhibit specific enzymes that are crucial for tumor growth and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolane exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is vital for cancer cell survival and proliferation .
Materials Science
2. Polymer Chemistry:
The compound's unique structural features make it a candidate for use in developing high-performance polymers. The trifluoromethoxy group can enhance the thermal stability and mechanical properties of polymer matrices.
Application Example:
Research has explored the use of similar dioxaborolane-containing compounds in synthesizing polymeric materials with tailored properties for applications in electronics and coatings. The incorporation of such compounds can lead to materials with improved resistance to solvents and thermal degradation .
Agricultural Chemistry
3. Agrochemical Development:
N-tert-Butyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzenesulfonamide may also be utilized in the formulation of agrochemicals. Its potential as an herbicide or pesticide is being investigated due to its ability to disrupt biochemical pathways in target organisms.
Research Insights:
Studies have indicated that boron-containing compounds can act as effective herbicides by inhibiting specific metabolic pathways in plants. This could lead to the development of selective herbicides that target invasive species while preserving desirable crops .
Summary Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Selective cytotoxicity against cancer cells |
| Materials Science | High-performance polymers | Enhanced thermal stability and mechanical strength |
| Agricultural Chemistry | Herbicide/pesticide formulations | Targeted action against invasive species |
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The boronate ester can act as an inhibitor for enzymes that interact with boron-containing compounds, such as proteases.
Receptor Binding: The trifluoromethoxy and sulfonamide groups can enhance binding affinity to certain receptors, making it useful in drug design.
Comparison with Similar Compounds
Boronate Ester Reactivity
All boron-containing analogs, including the target compound, are amenable to Suzuki-Miyaura cross-coupling , enabling aryl-aryl bond formation. However, the position of the boronate ester (para vs. ortho) and adjacent substituents influence reaction efficiency. For example:
- The trifluoromethoxy group in the target molecule may sterically hinder coupling reactions compared to the unsubstituted analog in .
- Electron-withdrawing groups (e.g., trifluoromethoxy) can modulate the electrophilicity of the boronate, affecting transmetallation rates in palladium-catalyzed reactions .
Sulfonamide vs. Benzamide/Carbamate Cores
- Sulfonamides (target compound and ): Exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) due to the sulfonyl group, enhancing interactions with biological targets.
- Benzamides (): Less acidic (pKa ~15–18) but offer greater conformational flexibility, useful in kinase inhibitor design.
- Carbamates (): Provide hydrolytic stability compared to sulfonamides, favoring prolonged circulation in vivo.
Physicochemical Properties
Biological Activity
N-tert-Butyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H24BNO4S
- Molecular Weight : 343.24 g/mol
- CAS Number : 470478-90-1
The biological activity of N-tert-butyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzenesulfonamide is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit β-secretase and acetylcholinesterase activities, which are crucial in the pathogenesis of Alzheimer's disease .
- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant properties by reducing oxidative stress markers in cellular models. This suggests a protective role against neurodegenerative conditions .
- Cell Viability Enhancement : In vitro studies have demonstrated that the compound can enhance cell viability in the presence of toxic agents such as amyloid beta (Aβ) peptides. This effect is attributed to its ability to modulate inflammatory responses and reduce cell death .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of N-tert-butyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzenesulfonamide:
| Study Type | Assay | Result |
|---|---|---|
| Cell Viability | Astrocyte Cells | 100% viability at 100 μM concentration |
| Enzyme Inhibition | β-secretase | IC50 = 15.4 nM |
| Oxidative Stress | Malondialdehyde Levels | Significant reduction observed |
These results indicate that the compound not only protects cells from toxic insults but also effectively inhibits key enzymes involved in neurodegeneration.
In Vivo Studies
Although in vitro results are promising, in vivo studies are necessary to confirm the efficacy of N-tert-butyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzenesulfonamide:
- Scopolamine-Induced Model : In a rat model induced with scopolamine (a drug that induces cognitive impairment), treatment with the compound showed a moderate protective effect against cognitive decline compared to control groups treated with standard medications like galantamine .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neuroprotection : A study demonstrated that N-tert-butyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzenesulfonamide significantly reduced TNFα levels in astrocytes treated with Aβ peptides. This suggests a potential therapeutic role in Alzheimer's disease management .
- Inflammation Modulation : The compound's ability to modulate inflammatory cytokines such as IL-6 and TNFα indicates its potential use as an anti-inflammatory agent in various neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
